molecular formula C8H11N5O2 B15010607 5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B15010607
M. Wt: 209.21 g/mol
InChI Key: NMCIFFZGCBQSSF-UHFFFAOYSA-N
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Description

5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core structure, a common scaffold in pharmaceuticals, which is strategically substituted with a nitro group and a pyrrolidine ring. The pyrrolidine moiety is a privileged structure in drug design, known to enhance pharmacokinetic properties and target affinity . This specific molecular architecture suggests potential for diverse biological activities. Compounds with similar 2,4-diaminopyrimidine structures have been investigated as potent inhibitors of protein kinases, including ZAP-70 and ALK tyrosine kinases, which are critical targets in oncological research and the treatment of immune system disorders . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR) . The presence of the pyrrolidine ring is particularly noteworthy, as this heterocycle is found in numerous FDA-approved drugs and bioactive molecules across a wide spectrum of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

5-nitro-6-pyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C8H11N5O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11)

InChI Key

NMCIFFZGCBQSSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is subsequently reacted with 1-pyrrolidinecarboxaldehyde to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or ethoxide can be used as catalysts for nucleophilic substitution reactions.

Major Products

    Reduction: The major product of the reduction of the nitro group is the corresponding amine.

    Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine":

Scientific Research Applications

  • PDE10A Inhibitors Research has shown that pyrimidine derivatives with a pyrrolidine ring at the 6-position are essential for selectivity towards other phosphodiesterases (PDEs) . Specifically, a related compound, 6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin (4 ), was found to be selective for PDE10A .
  • Optimization for Drug Development Compound 4 was optimized to improve metabolic stability and brain penetration for in vivo potency . Amines such as 5 were found to have strong inhibitory activity .
  • Stilbene Derivatives Further research led to the development of stilbene 32 as a highly selective PDE10A inhibitor . This compound was modified to improve its effectiveness in rat conditioned avoidance response (CAR) tests .
  • Anti-inflammatory Activity Pyrimidine analogs have demonstrated anti-inflammatory activity . Some derivatives have shown significant suppression of COX-2 activity .
  • Anti-ESKAPE Pathogen Activity Isomeric series of 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines have demonstrated a reverse bioactivity profile, being inactive against Mycobacterium tuberculosis while inhibiting the growth of ESKAPE pathogens .

Data Tables and Case Studies

The search results provide some data regarding the efficacy of related compounds in rat CAR tests and IC50 values for PDE10A inhibition . For example, compound 14 showed a PDE10A IC50 of 0.22 nM . Stilbene 32 displayed improved pharmacokinetic properties and brain penetration, leading to a more significant effect in rat CAR tests (ED50=0.60 mg/kg, p.o.) .

Synthesis Information

The synthesis of stilbene 32 involves coupling quinoxaline and pyrimidine units . The pyrimidine 47 is synthesized from dichloropyrimidine 44 via a Michaelis–Arbuzov reaction .

PubChem

Mechanism of Action

The mechanism of action of 5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is not fully understood. it is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: This compound also features a pyrrolidine ring and has been studied for its potential as a protein kinase inhibitor.

    2-(pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine-pyrrolidine structure and have been investigated for their pharmacological activities.

Uniqueness

5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to the presence of both a nitro group and a pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Biological Activity

5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a nitro group and a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity, as they influence the compound's interaction with various biological targets.

Target Receptors

Research indicates that derivatives of pyrimidine compounds can act as antagonists of the vanilloid receptor 1 (VR1) and modulators of the insulin-like growth factor 1 receptor (IGF-1R) . These interactions suggest a role in pain modulation and metabolic regulation.

Biochemical Pathways

Studies have shown that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities, indicating potential applications in treating diseases like Chagas disease and malaria . The biochemical properties of this compound are inferred from its structural components, particularly the pyrrolidine ring, which is known to engage with various enzymes and proteins .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This indicates its potential as an antibacterial agent.

Study on Antimicrobial Activity

A comprehensive study evaluated various pyrrolidine derivatives for their antibacterial and antifungal properties. Results indicated that compounds similar to this compound showed promising results against common pathogens .

CompoundMIC (μg/mL)Activity Against
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2E. coli

Exploration of Biological Properties

Research has explored the broader biological properties of pyrimidine-based compounds, highlighting their role in drug development. The unique combination of a nitro group with a pyrrolidine ring enhances the potential for diverse biological activities, including anti-inflammatory and anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed amination of chloro-substituted 5-nitropyrimidine precursors with pyrrolidine. Key factors include:

  • Catalytic System : Pd(OAc)₂/Xantphos in toluene at 100–110°C for 24–48 hours (optimized for aryl amines) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions like nitro-group reduction.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or aqueous KMnO₄ staining tracks reaction progress .
    • Data Contradiction Note : Lower yields (<50%) reported in some protocols due to steric hindrance from the pyrrolidine substituent. Alternative routes (e.g., nucleophilic substitution under microwave irradiation) require validation .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine C-H signals at δ 1.8–2.1 ppm; nitro-group deshielding effects on pyrimidine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z calculated for C₈H₁₂N₆O₂: 224.1022) .
  • X-ray Crystallography : For unambiguous confirmation, though nitro-group thermal instability may complicate crystal growth .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states using Gaussian 09 with B3LYP/6-31G(d) basis sets to assess electronic effects of the nitro group on pyrimidine ring electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C4-position) prone to nucleophilic attack .
    • Data Contradiction Note : Discrepancies between computational predictions and experimental outcomes (e.g., unexpected regioselectivity) may arise from solvation effects not accounted for in gas-phase models .

Q. How can researchers resolve contradictory data on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–60°C, monitoring via HPLC-UV (λ = 254 nm). Key degradation products (e.g., demethylated or ring-opened derivatives) can be identified via LC-MS .
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates and identify pH-dependent instability thresholds .
    • Theoretical Framework : Link instability to protonation of the pyrimidine N1 atom, which weakens the C6-pyrrolidine bond (supported by pKa calculations) .

Q. What experimental designs optimize the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing pyrrolidine with piperidine) and test against target enzymes (e.g., kinase inhibition assays) .
  • Selectivity Profiling : Use high-throughput screening (HTS) against panels of related receptors to identify structural motifs causing promiscuity .
    • Data Interpretation : Cross-validate in vitro results with molecular docking (AutoDock Vina) to prioritize analogs with favorable binding entropy .

Methodological Resources

  • Synthetic Protocols : Palladium-catalyzed amination , crystallography for structural validation .
  • Analytical Techniques : HRMS for molecular weight confirmation , HPLC-UV for stability studies .
  • Computational Tools : Gaussian 09 for DFT , AutoDock Vina for docking studies .

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